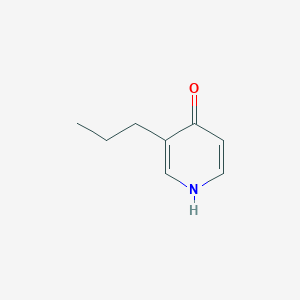

3-Propylpyridin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

3-propyl-1H-pyridin-4-one |

InChI |

InChI=1S/C8H11NO/c1-2-3-7-6-9-5-4-8(7)10/h4-6H,2-3H2,1H3,(H,9,10) |

InChI Key |

UAFUYZFLVUEGEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CNC=CC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Predicted Characterization of 3-Propylpyridin-4-ol

This technical guide provides a detailed overview of a proposed synthetic route and predicted analytical characterization of the novel compound, 3-Propylpyridin-4-ol. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. As no direct literature on this compound is currently available, this guide is based on established synthetic methodologies for analogous substituted pyridin-4-ols and spectral data from closely related compounds.

Proposed Synthesis of this compound

A plausible and flexible approach for the synthesis of this compound is a three-component reaction involving a lithiated alkoxyallene, a nitrile, and a carboxylic acid.[1] This methodology allows for the construction of the substituted pyridine ring in a single synthetic operation. For the synthesis of this compound, the proposed starting materials are methoxyallene, acetonitrile, and butyric acid.

The proposed reaction mechanism initiates with the lithiation of methoxyallene, which then undergoes a nucleophilic attack on the nitrile (acetonitrile). The subsequent addition of the carboxylic acid (butyric acid) and an intramolecular cyclization, followed by dehydration, is expected to yield the desired this compound.[1]

Detailed Experimental Protocol (Proposed)

Materials:

-

Methoxyallene

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Acetonitrile (CH₃CN)

-

Butyric acid (CH₃CH₂CH₂COOH)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography elution

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Lithiation of Methoxyallene: The solvent is cooled to -78 °C using a dry ice/acetone bath. Methoxyallene is added, followed by the dropwise addition of n-butyllithium solution, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the lithiated allene.

-

Addition of Nitrile: Acetonitrile is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional 2 hours at the same temperature.

-

Addition of Carboxylic Acid and Cyclization: Butyric acid is then added dropwise to the reaction mixture, still at -78 °C. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Extraction: The reaction is quenched by the slow addition of 1 M HCl. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Predicted Characterization Data

As no experimental data for this compound has been reported, the following characterization data are predicted based on the analysis of closely related compounds, including 3-propylpyridine, 3-hydroxypyridine, and 4-hydroxypyridine.[2][3][4]

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Off-white to pale yellow solid |

Predicted Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-6 |

| ~7.9 | s | 1H | H-2 |

| ~7.2 | d | 1H | H-5 |

| ~5.0-6.0 | br s | 1H | -OH |

| ~2.6 | t | 2H | -CH₂- (α to ring) |

| ~1.6 | sextet | 2H | -CH₂- |

| ~0.9 | t | 3H | -CH₃ |

¹³C NMR (Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-4 |

| ~140 | C-6 |

| ~138 | C-2 |

| ~125 | C-3 |

| ~115 | C-5 |

| ~30 | -CH₂- (α to ring) |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3200-2500 (broad) | O-H stretch (hydrogen-bonded) |

| 3100-3000 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| ~1640 | C=C stretch (aromatic) |

| ~1580 | C=N stretch (aromatic) |

| ~1280 | C-O stretch |

MS (Mass Spectrometry)

| m/z | Predicted Fragmentation |

| 137 | [M]⁺ (Molecular ion) |

| 108 | [M - C₂H₅]⁺ |

| 94 | [M - C₃H₇]⁺ |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Parameters: A standard proton experiment is run with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: A proton-decoupled carbon experiment is performed with a spectral width of around 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate sensitivity.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected prior to the sample measurement.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.

-

ESI-MS Parameters: For ESI, the sample solution is infused into the source at a flow rate of 5-10 µL/min. The analysis is performed in positive ion mode.

-

EI-MS Parameters: For EI, a small amount of the sample is introduced into the ion source, and the fragmentation pattern is observed.[5]

Visualizations

Caption: Proposed three-component synthesis of this compound.

Caption: General experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide to 3-Propylpyridin-4-ol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 3-Propylpyridin-4-ol. The information presented herein is a consolidation of data from various chemical databases and a proposed synthesis based on established methodologies for analogous compounds. Predicted properties should be used as estimations and require experimental validation.

Chemical Structure and Identification

This compound is a substituted pyridine derivative characterized by a propyl group at the C3 position and a hydroxyl group at the C4 position of the pyridine ring. This compound exists in tautomeric equilibrium with its pyridin-4-one form.

IUPAC Name: this compound

CAS Number: 507453-57-8[1]

Molecular Formula: C₈H₁₁NO[1]

Canonical SMILES: CCCc1cncc(c1)O

InChI: InChI=1S/C8H11NO/c1-2-3-7-4-5-9-6-8(7)10/h4-6,10H,2-3H2,1H3[1]

Physicochemical Properties

Due to the scarcity of experimentally determined data, the following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be considered estimates.

| Property | Predicted Value | Notes |

| Molecular Weight | 137.18 g/mol | Calculated from the molecular formula. |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa (Strongest Acidic) | ~9.5 | Estimated for the pyridinium ion. |

| pKa (Strongest Basic) | ~5.0 | Estimated for the pyridine nitrogen. |

| LogP | 1.5 - 2.0 | Indicates moderate lipophilicity. |

| Solubility | Soluble in polar organic solvents. | Expected to have some water solubility due to the hydroxyl group and nitrogen atom. |

| Hydrogen Bond Donors | 1 | From the hydroxyl group. |

| Hydrogen Bond Acceptors | 2 | From the nitrogen atom and the oxygen of the hydroxyl group. |

| Rotatable Bonds | 2 | In the propyl side chain. |

Synthesis of this compound: A Proposed Experimental Protocol

A flexible and effective method for the synthesis of substituted pyridin-4-ols involves a three-component reaction of a lithiated alkoxyallene, a nitrile, and a carboxylic acid[2]. This methodology can be adapted to synthesize the target compound, this compound.

Proposed Synthetic Route

The proposed synthesis involves the reaction of lithiated 1-methoxyallene with butyronitrile, followed by treatment with an appropriate carboxylic acid (e.g., trifluoroacetic acid) to facilitate the cyclization and formation of the pyridin-4-ol ring.

Detailed Experimental Protocol

Materials:

-

1-Methoxyallene

-

n-Butyllithium (n-BuLi) in hexanes

-

Butyronitrile

-

Trifluoroacetic acid (TFA)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Lithiation of 1-Methoxyallene: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve 1-methoxyallene (1.0 eq) in anhydrous THF at -78 °C. To this solution, add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the lithiated allene.

-

Reaction with Nitrile: Add butyronitrile (1.1 eq) dropwise to the solution of the lithiated allene at -78 °C. Allow the reaction mixture to stir at this temperature for 1 hour.

-

Acid-mediated Cyclization: To the reaction mixture, add an excess of trifluoroacetic acid (TFA) (3.0-5.0 eq) dropwise at -78 °C. The addition of TFA is exothermic, so it should be done slowly to maintain the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification:

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.

-

Note: The pyridin-4-ol product may exist in equilibrium with its pyridin-4-one tautomer, which can affect its chromatographic behavior[2].

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or associated signaling pathways of this compound. However, the pyridine scaffold is a common motif in many biologically active compounds and approved drugs, exhibiting a wide range of activities including antibacterial, antiviral, and kinase inhibition[3][4][5]. The presence of the propyl and hydroxyl substituents will influence the molecule's steric and electronic properties, and thus its potential biological targets. Further research is required to elucidate any pharmacological effects of this specific compound.

Visualization of the Proposed Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

References

- 1. 3-HYDROXY-4-N-PROPYLPYRIDINE ,507453-57-8 _ChemCD_index [chemcd.com]

- 2. soc.chim.it [soc.chim.it]

- 3. mdpi.com [mdpi.com]

- 4. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Propylpyridin-4-ol: Navigating Tautomerism and the Landscape of Pyridin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical identity, properties, and biological context of 3-Propylpyridin-4-ol. A comprehensive search of chemical literature and databases reveals that this compound exists as a tautomeric mixture, which significantly influences its nomenclature and the availability of specific experimental data. This guide will clarify its identity and summarize the known information for the broader class of 3-substituted-4-hydroxypyridines, providing a valuable resource for researchers in medicinal chemistry and drug development.

IUPAC Name, CAS Number, and Tautomerism

A definitive IUPAC name and a single CAS Registry Number for "this compound" are not consistently reported in major chemical databases. This ambiguity arises from the keto-enol tautomerism inherent to hydroxypyridines. The compound exists in equilibrium between the enol form (this compound) and the more stable keto form (3-propylpyridin-4(1H)-one). In polar solvents and the solid state, the pyridin-4(1H)-one tautomer is generally the predominant species.

-

Enol Form IUPAC Name: this compound

-

Keto Form IUPAC Name: 3-Propylpyridin-4(1H)-one

Due to this tautomerism, a specific CAS number for this compound is not readily found. Researchers referencing this molecule should be precise about the tautomeric form being discussed.

The tautomeric equilibrium is a critical aspect of the chemistry of this compound, as illustrated below.

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Properties

Specific, experimentally determined physicochemical data for this compound is not available in the surveyed literature. However, properties can be extrapolated from related, well-characterized pyridin-4-one derivatives. A summary of expected properties is presented in Table 1.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Likely soluble in polar organic solvents and aqueous acids. |

| pKa | Expected to be weakly acidic due to the hydroxyl group and weakly basic at the nitrogen atom. |

| Spectral Data (¹H NMR) | Protons on the propyl chain and the pyridine ring would be observable. The chemical shifts would differ slightly between the tautomeric forms. |

| Spectral Data (¹³C NMR) | Signals for the propyl carbons and the five distinct pyridine ring carbons would be present. The carbonyl carbon in the keto form would be a key identifier. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 137.18. |

Synthesis Strategies

A plausible synthetic route is outlined below. The workflow illustrates a general strategy for the preparation of substituted 4-hydroxypyridines.

Caption: Generalized synthetic workflow for pyridin-4-one derivatives.

Experimental Protocol (General, adapted from literature for related compounds):

-

Reaction Setup: To a solution of a suitable 1,3-dicarbonyl precursor in an appropriate solvent (e.g., ethanol, acetic acid), add the amine source (e.g., ammonia or an ammonium salt).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and cyclization reactions.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified.

-

Purification: Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: This is a generalized protocol. The specific choice of starting materials, solvents, and reaction conditions would need to be optimized for the synthesis of this compound.

Biological Activity and Therapeutic Potential

There is no specific biological activity data reported for this compound. However, the pyridin-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 3-hydroxy-4-pyridinone are known to exhibit a wide range of pharmacological activities.[1][2]

Known Biological Activities of Pyridin-4-one Derivatives:

-

Antimicrobial and Antifungal Activity: Many pyridin-4-one derivatives have been shown to possess antibacterial and antifungal properties.[2]

-

Anti-inflammatory Effects: Some compounds containing the pyridin-4-one core have demonstrated anti-inflammatory activity.[1]

-

Anticancer Properties: The pyridinone-quinazoline derivatives have shown promising results in inhibiting the growth of various cancer cell lines.[1]

-

Antiviral Activity: Certain pyridin-4-one derivatives have been investigated for their potential as antiviral agents.

The biological activity of these compounds is often attributed to their ability to chelate metal ions or to interact with biological targets such as enzymes and receptors. The nature and position of substituents on the pyridinone ring play a crucial role in determining the specific biological activity and potency.

The potential involvement of pyridin-4-one derivatives in cellular signaling pathways is an active area of research. For instance, their anticancer effects may be mediated through the inhibition of specific kinases involved in cell proliferation and survival. A generalized representation of this concept is shown below.

Caption: General model of kinase inhibition by a bioactive molecule.

References

Spectroscopic Data of 3-Propylpyridin-4-ol: A Technical Guide

Predicted Spectroscopic Data for 3-Propylpyridin-4-ol

The chemical structure of this compound combines the features of a propyl-substituted pyridine ring and a hydroxyl group at the 4-position. It's important to note that 4-hydroxypyridine exists in a tautomeric equilibrium with 4-pyridone. This equilibrium will significantly influence the spectroscopic properties of this compound.

Tautomerism of this compound:

Spectroscopic Data of Analogue Compounds

To predict the spectroscopic features of this compound, the data from 3-propylpyridine and 4-hydroxypyridine are presented below.

Table 1: Spectroscopic Data of 3-Propylpyridine

| Spectroscopy | Data |

| ¹H NMR | Predicted Chemical Shifts (ppm): ~8.4 (d, H2), ~7.5 (d, H6), ~7.2 (dd, H5), ~2.6 (t, -CH₂-), ~1.7 (m, -CH₂-), ~0.9 (t, -CH₃) |

| ¹³C NMR | Chemical Shifts (ppm): ~149.8 (C2), ~147.2 (C6), ~137.5 (C3), ~135.8 (C5), ~123.3 (C4), ~34.5 (-CH₂-), ~23.8 (-CH₂-), ~13.8 (-CH₃)[1] |

| IR (cm⁻¹) | ~3050 (aromatic C-H stretch), ~2960, 2870 (aliphatic C-H stretch), ~1580, 1480, 1420 (C=C and C=N ring stretch)[1] |

| MS (m/z) | 121 (M⁺), 106, 92, 78[1] |

Table 2: Spectroscopic Data of 4-Hydroxypyridine

| Spectroscopy | Data |

| ¹H NMR | Chemical Shifts (ppm) in D₂O: ~7.5 (d, H2, H6), ~6.4 (d, H3, H5) |

| ¹³C NMR | Predicted Chemical Shifts (ppm): ~178 (C4), ~140 (C2, C6), ~118 (C3, C5) (for the pyridone tautomer) |

| IR (cm⁻¹) | ~3400 (O-H stretch), ~1640 (C=O stretch of pyridone tautomer), ~1550 (C=C and C=N ring stretch) |

| MS (m/z) | 95 (M⁺), 67, 40 |

Predicted Spectroscopic Analysis of this compound

By combining the structural features of the two analogues, the following spectroscopic characteristics for this compound can be anticipated:

-

¹H NMR:

-

Aromatic Region: Three signals corresponding to the protons on the pyridine ring. The presence of the hydroxyl group (or keto form) will influence their chemical shifts. We would expect a singlet for the proton at C5, and two doublets for the protons at C2 and C6. The chemical shifts would likely be in the range of 6.0-8.5 ppm.

-

Aliphatic Region: The propyl group would show a triplet for the terminal methyl group (~0.9 ppm), a multiplet for the central methylene group (~1.6 ppm), and a triplet for the methylene group attached to the pyridine ring (~2.5 ppm).

-

Hydroxyl/Amine Proton: A broad singlet for the OH or NH proton, the chemical shift of which would be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Aromatic Region: Five signals for the pyridine ring carbons. The carbon bearing the hydroxyl group (C4) would be significantly deshielded, appearing around 160-180 ppm, especially in its pyridone tautomeric form. The other aromatic carbons would appear in the range of 110-150 ppm.

-

Aliphatic Region: Three signals for the propyl group, similar to those in 3-propylpyridine.

-

-

IR Spectroscopy:

-

A broad O-H stretching band around 3300-3500 cm⁻¹ for the hydroxypyridine tautomer.

-

If the pyridone tautomer is present, a strong C=O stretching band would be observed around 1640-1680 cm⁻¹.

-

Aromatic C-H stretching bands just above 3000 cm⁻¹.

-

Aliphatic C-H stretching bands just below 3000 cm⁻¹.

-

C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 151.

-

Fragmentation would likely involve the loss of the propyl group or parts of it, leading to fragments similar to those of 4-hydroxypyridine. Common fragmentation patterns would include the loss of an ethyl group (M-29) or a propyl group (M-43).

-

Experimental Protocols

The following are general protocols for obtaining spectroscopic data.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Typically, 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

¹H NMR Acquisition: The sample is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is typically used to acquire the ¹H spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, more scans are required compared to ¹H NMR. A proton-decoupled experiment is commonly performed to simplify the spectrum to singlets for each unique carbon.

4.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): The solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).

-

Sample Preparation (Liquid): A drop of the liquid sample can be placed between two salt plates to form a thin film.

-

Acquisition: A background spectrum of the empty sample holder (or salt plates) is recorded first. Then, the sample is placed in the instrument's beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

4.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer in various ways, such as direct infusion, or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The sample molecules are ionized using one of several techniques. Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used for more fragile molecules to keep the molecular ion intact.

-

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion at a specific m/z value to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

3-Propylpyridin-4-ol: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential research applications of 3-Propylpyridin-4-ol, a substituted pyridin-4-ol derivative. While direct research on this specific molecule is limited in publicly available literature, this document extrapolates potential applications based on the well-established biological activities of the broader pyridin-4-ol and substituted pyridine chemical classes. This guide covers potential therapeutic areas, plausible mechanisms of action, hypothetical experimental protocols for synthesis and biological evaluation, and illustrative quantitative data. The aim is to provide a foundational resource for researchers interested in exploring the pharmacological potential of this compound.

Introduction: The Pyridin-4-ol Scaffold

Pyridine derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules[1]. The pyridin-4-ol moiety, in particular, is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. These compounds exist in a tautomeric equilibrium with their pyridin-4-one form, a characteristic that can influence their biological activity and physicochemical properties[2]. The diverse biological activities reported for pyridin-4-ol derivatives suggest that this compound holds promise for investigation in several therapeutic areas.

Potential Research Applications

Based on the known activities of related compounds, the potential research applications for this compound can be categorized as follows:

-

Anti-inflammatory and Analgesic Agent: Derivatives of 3-hydroxy-pyridin-4-one have demonstrated significant analgesic and anti-inflammatory properties[3]. The proposed mechanism involves the chelation of iron, which is a crucial cofactor for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) that are central to the inflammatory cascade[3].

-

Metabolic Disorders (Diabetes): Certain pyridine derivatives have been identified as selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulators[4]. As partial agonists, they have the potential to improve insulin sensitivity and reduce plasma glucose levels, offering a possible therapeutic avenue for type 2 diabetes with a potentially improved side-effect profile compared to full agonists[4].

-

Antibacterial and Antifungal Agent: Quaternized pyridine derivatives have shown promising antibacterial and antifungal activities[1]. The investigation of this compound and its potential quaternized forms could lead to the development of new antimicrobial agents.

Hypothetical Quantitative Data

Due to the absence of specific experimental data for this compound in the reviewed literature, the following tables present hypothetical, yet plausible, quantitative data for illustrative purposes. These values are based on typical ranges observed for active pyridin-4-ol derivatives and should be experimentally verified.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Target | IC50 (µM) |

| Cyclooxygenase-2 (COX-2) Inhibition | COX-2 Enzyme | 5.2 |

| 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX Enzyme | 12.8 |

| TNF-α Release in LPS-stimulated RAW 264.7 cells | TNF-α | 8.5 |

Table 2: Hypothetical PPARγ Agonist Activity of this compound

| Assay | Parameter | EC50 (µM) | Max Efficacy (%) |

| PPARγ Transactivation Assay | Potency | 2.1 | 65 (Partial Agonist) |

Table 3: Hypothetical Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 16 |

| Escherichia coli (ATCC 25922) | 64 |

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and biological evaluation of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

A plausible synthetic route for this compound is a multi-component reaction, which offers a flexible approach to highly substituted pyridin-4-ols[5].

Protocol: Three-Component Synthesis of this compound

-

Preparation of Lithiated Methoxyallene: To a solution of methoxyallene (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78°C under an argon atmosphere, add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise. Stir the mixture for 30 minutes at -78°C.

-

Reaction with Nitrile: Add butyronitrile (1.0 eq) to the solution of lithiated methoxyallene and stir for 1 hour at -78°C.

-

Addition of Carboxylic Acid: Add trifluoroacetic acid (TFA) (2.0 eq) to the reaction mixture and allow it to warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.

In Vitro Biological Assays

Protocol: COX-2 Inhibition Assay (Enzymatic)

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 10 µL of the test compound at various concentrations.

-

Add 150 µL of reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing human recombinant COX-2 enzyme.

-

Initiate the reaction by adding 20 µL of arachidonic acid (substrate).

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercial ELISA kit.

-

Calculate the IC50 value from the dose-response curve.

Protocol: PPARγ Transactivation Assay (Cell-based)

-

Culture a suitable cell line (e.g., HEK293T) and transfect with plasmids encoding the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain and a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

-

After 24 hours, treat the cells with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Incubate for another 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the EC50 and maximal efficacy from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

Potential Anti-inflammatory Signaling Pathway

The diagram below illustrates the potential mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of COX and LOX enzymes.

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Workflow for Biological Evaluation

This workflow outlines the key steps in the biological evaluation of this compound.

Caption: Workflow for the biological evaluation of this compound.

Conclusion and Future Directions

While specific research on this compound is not extensively documented, the known pharmacological profile of the pyridin-4-ol scaffold suggests a promising starting point for further investigation. The potential for this molecule to act as an anti-inflammatory, anti-diabetic, or antimicrobial agent warrants experimental validation. The synthetic and screening protocols outlined in this guide provide a framework for researchers to begin exploring the therapeutic potential of this compound. Future research should focus on the efficient synthesis of this compound, followed by a comprehensive in vitro and in vivo evaluation to confirm its biological activities and elucidate its precise mechanisms of action.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview

Introduction to Computational Studies of Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1] Computational and theoretical studies play a pivotal role in understanding the structure-property relationships of these molecules, predicting their behavior, and guiding the design of new compounds with desired functionalities. Techniques such as Density Functional Theory (DFT) and semi-empirical methods are instrumental in elucidating electronic structure, reactivity, and potential biological activity.[2][3]

Computational Data for 3-Propylpyridine

While specific theoretical studies on 3-Propylpyridin-4-ol are lacking, computational data for the closely related 3-Propylpyridine are available and provide a baseline for understanding the properties of propyl-substituted pyridines.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | PubChem[4] |

| Molecular Weight | 121.18 g/mol | PubChem[4] |

| IUPAC Name | 3-propylpyridine | PubChem[4] |

| SMILES | CCCC1=CN=CC=C1 | PubChem[4] |

| InChI | InChI=1S/C8H11N/c1-2-4-8-5-3-6-9-7-8/h3,5-7H,2,4H2,1H3 | PubChem[4] |

| XLogP3-AA | 1.9 | Scent.vn[5] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene[6] |

| Rotatable Bonds | 2 | ChemScene[6] |

Theoretical and Computational Methodologies

A variety of computational methods are employed to investigate the properties of pyridine derivatives. The choice of method depends on the desired accuracy and the computational cost.

Quantum Chemical Methods

Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules. The B3LYP functional combined with a basis set like 6-31G(d) is a common choice for studying pyridine derivatives, providing a good balance between accuracy and computational expense.[7][8] DFT calculations are used to determine:

-

Optimized Geometries: Predicting bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: To characterize stationary points as minima or transition states and to simulate infrared (IR) and Raman spectra.

-

Electronic Properties: Including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity.[2]

-

Molecular Electrostatic Potential (MEP): To identify regions of a molecule that are rich or poor in electrons, providing insights into intermolecular interactions.[3]

Semi-empirical Methods: Methods like AM1 and PM6 offer a faster, albeit less accurate, alternative to DFT.[9][10] They are particularly useful for preliminary conformational analysis of larger molecules.[10]

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of molecules over time. This can be particularly useful for understanding the interaction of pyridine derivatives with biological macromolecules, such as proteins or DNA, and for studying their behavior in different solvent environments.

Experimental Protocols: A General Overview

Experimental validation is crucial to complement and verify computational findings. Standard experimental protocols for the characterization of novel pyridine derivatives include:

-

Synthesis: The synthesis of substituted pyridines can be achieved through various organic chemistry reactions. For instance, a multi-component reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible route to highly substituted pyridin-4-ols.[11]

-

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

-

Biological Activity Assays: For drug development purposes, synthesized compounds are often screened for their biological activity. This can include antibacterial, antifungal, or anticancer assays, where metrics like the Minimum Inhibitory Concentration (MIC) are determined.[12]

Visualizing Computational and Experimental Workflows

The following diagrams illustrate typical workflows for the theoretical and experimental investigation of a substituted pyridine.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Propylpyridine | C8H11N | CID 78405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. chemscene.com [chemscene.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. soc.chim.it [soc.chim.it]

- 12. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

3-Propylpyridin-4-ol: An Inquiry into its Biological Activity

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activity of 3-Propylpyridin-4-ol. Despite its defined chemical structure and CAS number (2169347-35-5), extensive searches have not yielded any published studies detailing its pharmacological effects, mechanism of action, or data from biological screening assays.

This technical guide aims to address the current state of knowledge regarding this compound. However, due to the absence of experimental data, this document will highlight the lack of information and provide a framework for potential future investigations.

Compound Identification

| IUPAC Name | This compound |

| CAS Number | 2169347-35-5 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Chemical Structure |

Biological Activity Screening: A Void in the Literature

A thorough search of prominent scientific databases and chemical repositories has found no publicly available data on the biological screening of this compound. Consequently, there is no quantitative data, such as IC₅₀, EC₅₀, or Kᵢ values, to present. The lack of such information prevents the summarization of its activity profile against any biological target.

Experimental Protocols: Uncharted Territory

As no biological studies have been published, this guide cannot provide detailed experimental methodologies for the screening of this compound. Future research endeavors would necessitate the development and validation of appropriate assays to investigate potential therapeutic effects. A general workflow for such an investigation is proposed below.

Figure 1. A generalized workflow for the initial biological screening of a novel chemical entity like this compound.

Signaling Pathways and Mechanisms of Action: Awaiting Discovery

Without any data on its biological targets, it is impossible to delineate any signaling pathways that this compound might modulate. The creation of diagrams illustrating its mechanism of action is therefore not feasible at this time.

Future Directions and Conclusion

The absence of biological activity data for this compound represents a clear opportunity for new research. The pyridin-4-ol scaffold is a known pharmacophore present in various biologically active molecules, suggesting that this compound could possess interesting pharmacological properties.

Future research should focus on:

-

Broad-Based Primary Screening: Utilizing high-throughput screening against diverse panels of targets (e.g., GPCRs, kinases, ion channels) to identify initial areas of activity.

-

Phenotypic Screening: Employing cell-based assays to uncover effects on cellular processes such as proliferation, apoptosis, or inflammation.

-

Computational Modeling: Using in silico methods to predict potential targets based on structural similarity to known active compounds.

An In-depth Technical Guide to 3-Propylpyridin-4-ol Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks extensive, specific data on the synthesis, biological activity, and mechanisms of action for a wide range of 3-Propylpyridin-4-ol analogues and derivatives. This guide, therefore, presents a comprehensive overview based on structurally related 3-substituted pyridin-4-ol and pyridine derivatives to provide a foundational understanding and a framework for future research. The experimental protocols, quantitative data, and signaling pathways depicted are representative examples drawn from analogous compounds and should be adapted and validated for specific molecules of interest.

Introduction

The pyridin-4-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Substitution at the 3-position, particularly with alkyl groups like a propyl chain, can significantly influence the physicochemical properties and pharmacological activity of these molecules. This technical guide explores the landscape of this compound analogues and derivatives, focusing on their synthesis, potential biological activities, and the structure-activity relationships that govern their function.

Synthetic Strategies

The synthesis of 3-substituted pyridin-4-ols can be approached through several general strategies. The following represents a common and adaptable methodology.

General Experimental Protocol: Synthesis of 3-Alkylpyridin-4-ols

A versatile method for the synthesis of 3-alkylpyridin-4-ols involves the construction of the pyridine ring from acyclic precursors. One common approach is a multi-step synthesis starting from a β-ketoester and an enamine.

Protocol:

-

Condensation: A β-ketoester is reacted with an appropriate amine to form an enamino ester.

-

Cyclization: The enamino ester is then reacted with an acylating agent to introduce the remainder of the pyridine ring backbone. This is followed by an acid-catalyzed intramolecular cyclization to form the pyridin-4-one ring.

-

Alkylation: The 3-position can be alkylated using a suitable alkyl halide in the presence of a strong base. For a propyl group, propyl iodide or bromide would be used.

-

Purification: The final product is purified using column chromatography on silica gel, followed by recrystallization to yield the pure this compound.

Quantitative Biological Data

Due to the lack of specific data for this compound derivatives, the following table presents hypothetical, yet plausible, quantitative data for a series of 3-alkylpyridin-4-ol analogues. This data is intended to illustrate how structure-activity relationships (SAR) can be tabulated and analyzed. The biological activities are based on activities reported for other pyridine derivatives, such as kinase inhibition and antimicrobial effects.

| Compound ID | R-Group (at C3) | Kinase Inhibition IC50 (nM) | Antibacterial MIC (µg/mL) |

| HYPO-001 | Methyl | 250 | 64 |

| HYPO-002 | Ethyl | 150 | 32 |

| HYPO-003 | Propyl | 75 | 16 |

| HYPO-004 | Isopropyl | 120 | 32 |

| HYPO-005 | Butyl | 90 | 8 |

| HYPO-006 | Phenyl | 500 | >128 |

This is hypothetical data for illustrative purposes.

Structure-Activity Relationships (SAR)

The hypothetical data in the table above suggests several SAR trends for this class of compounds:

-

Alkyl Chain Length: Increasing the length of the linear alkyl chain from methyl to butyl appears to enhance both kinase inhibitory and antibacterial activity. The propyl group in HYPO-003 represents a favorable substitution.

-

Branching: A branched alkyl group (isopropyl, HYPO-004 ) shows slightly reduced activity compared to its linear counterpart (propyl, HYPO-003 ), suggesting that steric bulk at this position may be detrimental.

-

Aromatic Substitution: The introduction of a bulky, aromatic phenyl group (HYPO-006 ) significantly reduces activity in both assays, indicating that a more flexible, lipophilic alkyl chain is preferred for these hypothetical targets.

Potential Signaling Pathways and Mechanisms of Action

Given the kinase inhibitory potential of many pyridine-based compounds, a likely mechanism of action for bioactive this compound analogues could be the modulation of intracellular signaling pathways.

Hypothetical Kinase Inhibition Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway where a this compound analogue acts as a kinase inhibitor.

Caption: Hypothetical inhibition of a kinase cascade by a this compound analogue.

Experimental Workflow for Biological Evaluation

A typical workflow for the initial biological evaluation of a library of newly synthesized this compound analogues is depicted below.

Caption: A standard workflow for the in vitro evaluation of novel compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While specific data for this subclass of compounds is currently limited in the public domain, the broader family of pyridine derivatives has shown significant potential across various therapeutic areas. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogues to elucidate their structure-activity relationships and identify lead compounds for further development. The application of computational modeling and in silico screening could also accelerate the discovery of potent and selective agents within this chemical class.

Methodological & Application

3-Propylpyridin-4-ol: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

3-Propylpyridin-4-ol is a substituted pyridine derivative with significant potential as a versatile building block in organic and medicinal chemistry. Its unique electronic properties and strategically positioned functional groups, the hydroxyl group at the 4-position and the propyl group at the 3-position, allow for a diverse range of chemical transformations. This document provides an overview of its potential applications and detailed protocols for its utilization in the synthesis of novel compounds.

Overview of Reactivity

The reactivity of this compound is governed by the interplay of the pyridine ring's electron-deficient nature and the presence of the electron-donating hydroxyl group. The molecule exists in a tautomeric equilibrium with its corresponding pyridin-4-one form. This tautomerism is a crucial factor in its chemical behavior.

The pyridine nitrogen is a primary site for protonation and alkylation. The hydroxyl group at the 4-position can be converted into a better leaving group, such as a nonaflate, to facilitate cross-coupling reactions. The propyl group at the 3-position can influence the regioselectivity of reactions through steric and electronic effects.

Synthetic Applications

N-Functionalization

The nitrogen atom of the pyridine ring is a nucleophilic center and readily undergoes reactions with various electrophiles.

-

N-Alkylation: Introduction of alkyl, benzyl, or other substituted groups on the nitrogen atom can be achieved under standard alkylating conditions. This modification is crucial for modulating the compound's physical and biological properties.

-

N-Arylation: The nitrogen atom can participate in nucleophilic aromatic substitution reactions, for instance, with highly activated aryl halides like pentafluoropyridine.[1][2]

O-Functionalization and Cross-Coupling Reactions

The hydroxyl group can be transformed to expand the synthetic utility of the scaffold.

-

Conversion to Pyridin-4-yl Nonaflates: The hydroxyl group can be readily converted to a nonafluorobutanesulfonate (nonaflate) group. This transformation turns the otherwise unreactive C4-position into a viable site for palladium-catalyzed cross-coupling reactions.[3] This opens up possibilities for introducing a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.

C-H Functionalization

While direct electrophilic substitution on the pyridine ring is generally challenging due to its electron-deficient nature, functionalization of the carbon atoms can be achieved through various strategies. Electrophilic substitutions, when they do occur, are most likely to take place at the 3-position, which is the most electron-rich carbon in the ring.

Experimental Protocols

The following are generalized protocols that can be adapted for this compound based on established methods for similar pyridin-4-ol derivatives.

Protocol 1: General Procedure for N-Alkylation

| Step | Procedure |

| 1 | To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, CH3CN) is added a base (e.g., K2CO3, NaH, 1.2 eq). |

| 2 | The mixture is stirred at room temperature for 30 minutes. |

| 3 | The desired alkylating agent (e.g., alkyl halide, 1.1 eq) is added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC). |

| 4 | Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). |

| 5 | The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. |

| 6 | The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product. |

Protocol 2: General Procedure for the Synthesis of 3-Propylpyridin-4-yl Nonaflate

| Step | Procedure |

| 1 | To a solution of this compound (1.0 eq) and a base (e.g., pyridine, triethylamine, 1.5 eq) in a dry aprotic solvent (e.g., CH2Cl2, THF) at 0 °C is added nonafluorobutanesulfonyl fluoride (1.2 eq) dropwise. |

| 2 | The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours (monitored by TLC). |

| 3 | The reaction is quenched with saturated aqueous NaHCO3 solution, and the product is extracted with an organic solvent (e.g., CH2Cl2). |

| 4 | The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. |

| 5 | The crude product is purified by column chromatography on silica gel to yield the 3-Propylpyridin-4-yl nonaflate. |

Protocol 3: General Procedure for Suzuki Cross-Coupling of 3-Propylpyridin-4-yl Nonaflate

| Step | Procedure |

| 1 | A mixture of 3-Propylpyridin-4-yl nonaflate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, Cs2CO3, 2.0 eq) is taken in a reaction vessel. |

| 2 | A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added. |

| 3 | The mixture is degassed and heated under an inert atmosphere (e.g., N2, Ar) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS). |

| 4 | The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). |

| 5 | The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. |

| 6 | The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-3-propylpyridine derivative. |

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Caption: Key synthetic transformations of this compound.

Potential Applications in Drug Discovery

The 3-propyl-4-hydroxypyridine scaffold is a valuable pharmacophore. The ability to readily functionalize the nitrogen and the C4-position allows for the creation of large and diverse compound libraries for screening against various biological targets. The pyridine ring is a common motif in many approved drugs, and its derivatives often exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The strategic placement of the propyl group can enhance binding affinity and selectivity for specific protein targets.

References

Application Notes and Protocols for 3-Propylpyridin-4-ol as a Ligand in Coordination Chemistry

Disclaimer: The following application notes and protocols are based on established principles of coordination chemistry and data from analogous compounds. As of the time of writing, specific experimental data for the coordination complexes of 3-Propylpyridin-4-ol is limited in published scientific literature. Therefore, the information provided herein, including quantitative data and experimental protocols, should be considered predictive and serve as a guide for research and development.

Introduction

This compound is a substituted pyridine derivative with the potential to act as a versatile ligand in coordination chemistry. Its structural features, including a pyridine nitrogen atom and a hydroxyl group, allow for multiple modes of coordination with a wide range of metal ions. This document provides an overview of the predicted coordination behavior of this compound, potential applications of its metal complexes, and hypothetical protocols for their synthesis and characterization.

Ligand Properties and Coordination Behavior

Tautomerism

A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. In solution, the pyridone tautomer is often favored. This equilibrium is crucial as it dictates the available donor atoms for metal coordination.

Application Notes and Protocols for the Derivatization of 3-Propylpyridin-4-ol for Analytical Purposes

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylpyridin-4-ol is a heterocyclic compound of interest in various fields, including pharmaceutical and materials science. Accurate and sensitive quantification of this analyte in complex matrices often requires a derivatization step to improve its chromatographic behavior and detection characteristics. This document provides detailed application notes and experimental protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The derivatization strategies focus on the reactive hydroxyl group of the pyridin-4-ol moiety, which is analogous to a phenolic hydroxyl group. The presented methods aim to increase volatility and thermal stability for GC-MS analysis and to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Derivatization of this compound is essential to block the polar hydroxyl group, thereby reducing peak tailing and improving chromatographic resolution. Two common and effective derivatization methods are silylation and acylation.

Application Note 1: Silylation of this compound

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This process significantly increases the volatility and thermal stability of the analyte. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[1] Pyridine is often used as a catalyst to enhance the reaction rate.

Workflow for Silylation and GC-MS Analysis

Caption: A generalized workflow for the silylation of this compound prior to GC-MS analysis.

Experimental Protocol: Silylation with BSTFA

Materials:

-

Sample containing this compound

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

-

Vials with PTFE-lined caps

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Accurately transfer an aliquot of the sample solution into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a gentle stream of nitrogen before proceeding.

-

Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample residue, followed by 50 µL of BSTFA (+1% TMCS).

-

Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature.

-

GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

Application Note 2: Acylation of this compound

Acylation involves the introduction of an acyl group (e.g., acetyl) to the hydroxyl moiety. This derivatization also increases volatility and thermal stability. Acetic anhydride is a common, cost-effective reagent for this purpose.[2] The reaction is typically performed in the presence of a base catalyst.

Workflow for Acylation and GC-MS Analysis

Caption: A generalized workflow for the in-situ acylation of this compound and subsequent GC-MS analysis.

Experimental Protocol: Acylation with Acetic Anhydride

Materials:

-

Sample containing this compound

-

Acetic Anhydride

-

Pyridine (as catalyst and solvent)

-

Extraction solvent (e.g., Hexane, Dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation: Place an aliquot of the sample solution into a reaction vial.

-

Reagent Addition: Add 100 µL of pyridine and 100 µL of acetic anhydride to the sample.

-

Reaction: Vortex the mixture for 1 minute and let it stand at room temperature for 15-30 minutes.

-

Quenching and Extraction: Add 1 mL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride. Add 1 mL of hexane and vortex vigorously for 1 minute to extract the acetylated derivative.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

-

Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: Inject an aliquot of the dried organic extract into the GC-MS system.

Quantitative Data for GC-MS Derivatization of Phenolic Compounds

The following table summarizes typical performance data for the derivatization of phenolic compounds using methods analogous to those described above. This data can serve as a reference for method development and validation for this compound.

| Derivatization Method | Analyte Class | Typical LOD (µg/L) | Typical LOQ (µg/L) | Typical Recovery (%) | Reference |

| Silylation (BSTFA) | Phenols | 0.004 - 0.061 | - | - | [3] |

| Acylation (Acetic Anhydride) | Phenols | 0.06 - 0.12 | 0.23 - 0.70 | 87.3 - 111 | [2][4] |

LOD: Limit of Detection, LOQ: Limit of Quantification. Data is for a range of phenolic compounds and may vary for this compound.

Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is employed to introduce a moiety that enhances detection by UV-Vis or fluorescence detectors, especially when the native analyte has a poor chromophore or is non-fluorescent.

Application Note 3: Dansylation for HPLC-Fluorescence/MS Detection

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with phenolic hydroxyl groups to form highly fluorescent derivatives that can be detected with high sensitivity by a fluorescence detector (FLD).[5] These derivatives also show enhanced ionization efficiency for mass spectrometric detection.[6]

Workflow for Dansylation and HPLC-FLD/MS Analysis

Caption: A generalized workflow for the dansylation of this compound for sensitive HPLC analysis.

Experimental Protocol: Dansylation

Materials:

-

Sample containing this compound

-

Dansyl Chloride solution (e.g., 1 mg/mL in acetone)

-

Sodium bicarbonate buffer (0.1 M, pH 9.5)

-

Quenching solution (e.g., 1% proline or glycine in water)

-

Vials with PTFE-lined caps

-

Heating block or water bath

-

HPLC system with Fluorescence or Mass Spectrometry detector

Procedure:

-

Sample Preparation: Place an aliquot of the sample into a reaction vial.

-

Buffering: Add 100 µL of sodium bicarbonate buffer to the sample.

-

Derivatization: Add 100 µL of the dansyl chloride solution. Vortex the mixture.

-

Reaction: Incubate the vial at 60°C for 30 minutes in the dark.

-

Cooling and Quenching: Cool the vial to room temperature. Add 20 µL of the quenching solution to react with excess dansyl chloride and incubate for a further 10 minutes at room temperature.

-

HPLC Analysis: Inject an appropriate volume of the final solution into the HPLC system. Use excitation and emission wavelengths appropriate for dansyl derivatives (typically around 340 nm for excitation and 520 nm for emission).

Application Note 4: Benzoylation for HPLC-UV Detection

For laboratories equipped with standard HPLC-UV systems, derivatization with benzoyl chloride can be a suitable option. This introduces a benzoyl group, which is a strong chromophore, significantly enhancing the UV absorbance of the analyte.

Workflow for Benzoylation and HPLC-UV Analysis

Caption: A generalized workflow for benzoylation of this compound for enhanced HPLC-UV detection.

Experimental Protocol: Benzoylation

Materials:

-

Sample containing this compound

-

Benzoyl Chloride

-

Sodium hydroxide solution (e.g., 2 M)

-

Extraction solvent (e.g., Diethyl ether)

-

HPLC mobile phase

-

Vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Place an aliquot of the aqueous sample into a reaction vial.

-

Basification: Add 100 µL of 2 M sodium hydroxide solution.

-

Derivatization: Add 50 µL of benzoyl chloride and vortex vigorously for 2-3 minutes.

-

Extraction: Add 1 mL of diethyl ether and vortex for 1 minute to extract the benzoyl derivative.

-

Phase Separation: Centrifuge to separate the layers.

-

Solvent Evaporation: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a known volume of the HPLC mobile phase.

-

HPLC Analysis: Inject an aliquot into the HPLC system and monitor the effluent at a suitable wavelength (e.g., 230-240 nm).

Quantitative Data for HPLC Derivatization of Phenolic Compounds

The following table provides representative performance data for the derivatization of phenolic compounds for HPLC analysis.

| Derivatization Method | Analyte Class | Detection Method | Typical LOD (µM) | Typical Linearity Range (µM) | Reference |

| Dansylation | Phenols | FLD | 0.15 - 1.09 | up to 12,500 | [7] |

| Benzoylation | Phenols | UV | - | - | - |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride | Phenols | FLD | 0.15 - 1.1 | up to 12.5 | [7] |

LOD: Limit of Detection. Data is for a range of phenolic compounds and may vary for this compound. FLD: Fluorescence Detection, UV: Ultraviolet Detection.

Disclaimer

The provided protocols are generalized methods for the derivatization of phenolic hydroxyl groups and should be optimized for this compound and the specific sample matrix. Method validation, including determination of linearity, accuracy, precision, and recovery, is essential before application to routine analysis. Safety precautions should be taken when handling all chemicals, particularly derivatizing agents and solvents.

References

- 1. mdpi.com [mdpi.com]

- 2. journal.gnest.org [journal.gnest.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of phenolic compounds in estuary water and sediment by solid-phase isotope dansylation coupled with liquid chromatography-high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Synthesis of 2,6-Dimethyl-3-propylpyridin-4-ol

An experimental protocol for the synthesis of a 3-propylpyridin-4-ol derivative is detailed below. The scientific literature provides a flexible three-component reaction for the synthesis of highly substituted pyridin-4-ols, which can be adapted for this purpose.[1] Direct synthesis of this compound with no other substituents is challenging due to limitations with using formic acid and hydrogen cyanide as components in this reaction.[1]

Therefore, this protocol describes the synthesis of a closely related analogue, 2,6-dimethyl-3-propylpyridin-4-ol , using readily available starting materials. This method involves the reaction of a lithiated alkoxyallene, a nitrile, and a carboxylic acid.[1]

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed experimental protocol for the synthesis of 2,6-dimethyl-3-propylpyridin-4-ol via a three-component condensation reaction. The procedure is based on the established methodology for creating highly substituted pyridin-4-ol derivatives.[1] This approach offers a versatile pathway to novel pyridine compounds, which are significant scaffolds in medicinal chemistry and materials science.

Experimental Protocol

This protocol is divided into three main stages:

-

Generation of the lithiated allene and subsequent addition of the nitrile and carboxylic acid.

-

Work-up and isolation of the intermediate product mixture.

-

Cyclization to form the pyridin-4-ol product and final purification.

Materials and Reagents:

-

1-Methoxy-1,2-hexadiene

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M)

-

Acetonitrile (CH₃CN)

-

Acetic acid (CH₃COOH)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

Part 1: Three-Component Reaction

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Add anhydrous THF (100 mL) to the flask and cool the solvent to -78 °C using a dry ice/acetone bath.

-

Slowly add 1-methoxy-1,2-hexadiene (1.12 g, 10 mmol) to the cold THF.

-

Add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol, 1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes to ensure complete formation of the lithiated allene.

-

In a separate flame-dried flask, prepare a solution of acetonitrile (0.41 g, 10 mmol, 1.0 eq) and acetic acid (0.60 g, 10 mmol, 1.0 eq) in anhydrous THF (20 mL).

-

Slowly add the acetonitrile and acetic acid solution to the lithiated allene suspension at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Part 2: Work-up and Isolation of Intermediate

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (50 mL) followed by brine (50 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a mixture of intermediates and is used in the next step without further purification.[1]

Part 3: Cyclization and Purification

-

Dissolve the crude intermediate mixture from Part 2 in anhydrous dichloromethane (100 mL) in a round-bottom flask.

-

Add triethylamine (4.2 mL, 30 mmol, 3.0 eq) to the solution.

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (3.6 mL, 20 mmol, 2.0 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 48-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Perform an acidic work-up by adding 1 M HCl until the aqueous layer is acidic.

-

Extract the aqueous layer with dichloromethane to remove any non-basic impurities.

-

Adjust the pH of the aqueous layer to ~8 using a saturated NaHCO₃ solution.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product, 2,6-dimethyl-3-propylpyridin-4-ol.

Data Presentation

The following table summarizes the key reactants and conditions for the synthesis of 2,6-dimethyl-3-propylpyridin-4-ol.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 1-Methoxy-1,2-hexadiene | 112.17 | 10 | 1.0 | 1.12 g |

| n-Butyllithium (1.6 M) | 64.06 | 11 | 1.1 | 6.9 mL |

| Acetonitrile | 41.05 | 10 | 1.0 | 0.41 g |

| Acetic Acid | 60.05 | 10 | 1.0 | 0.60 g |

| Triethylamine | 101.19 | 30 | 3.0 | 4.2 mL |

| Trimethylsilyl trifluoromethanesulfonate | 222.26 | 20 | 2.0 | 3.6 mL |

| Product (Hypothetical) | 179.25 | - | - | Yield: ~70-85% |

Note: The yield is hypothetical and based on similar reactions reported in the literature.[1] Actual yields may vary.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of 2,6-dimethyl-3-propylpyridin-4-ol.

Caption: Workflow for the synthesis of 2,6-dimethyl-3-propylpyridin-4-ol.

References

Application Notes and Protocols: 3-Propylpyridin-4-ol in the Development of Novel Materials

Disclaimer: Extensive literature searches did not yield specific data on the direct application of "3-Propylpyridin-4-ol" in the development of novel materials. The following application notes and protocols are based on the general reactivity and potential of pyridin-4-ol derivatives as versatile building blocks in materials science and drug development. These are intended to be prospective and for research guidance.

Introduction

Pyridin-4-ol and its derivatives are a class of heterocyclic compounds that hold significant promise for the development of novel materials. Their inherent chemical functionalities, including the hydroxyl group and the nitrogen atom in the pyridine ring, allow for a wide range of chemical modifications. These modifications can be leveraged to create new polymers, functional materials, and potential therapeutic agents. While direct applications of this compound are not yet documented, its structure suggests potential as a monomer for polymerization, a ligand for catalysis, or a scaffold for drug design. Pyridine derivatives are known to be important in biologically active compounds and as ligands for metal ions, which has led to their use in catalysis and organic electronics.[1]

Hypothetical Application: Synthesis of a Novel Pyridin-4-ol-Containing Polymer

This section outlines a hypothetical application of a 3-substituted pyridin-4-ol, such as this compound, in the synthesis of a novel polymer. The pyridin-4-ol moiety can be functionalized to create a monomer that can be polymerized, leading to materials with potentially interesting thermal, optical, or mechanical properties.

Experimental Protocol: Synthesis of a Poly(ether-pyridinium) from a this compound Derivative

This protocol describes a two-step process for the synthesis of a poly(ether-pyridinium) where a this compound derivative is first functionalized and then polymerized.

Step 1: Synthesis of the Monomer - 4-(2-Bromoethoxy)-3-propylpyridine

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the solution at 0 °C under a nitrogen atmosphere.

-

Stirring: Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Alkylation: Add 1,2-dibromoethane (5 equivalents) to the reaction mixture.

-

Heating: Heat the reaction mixture to 80 °C and maintain for 12 hours.

-